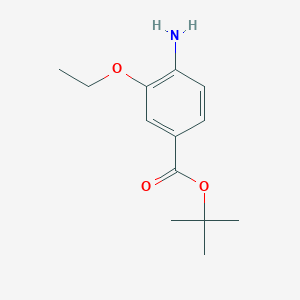

Tert-butyl 4-amino-3-ethoxybenzoate

Beschreibung

Tert-butyl 4-amino-3-ethoxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino (-NH₂) substituent at the 4-position, and an ethoxy (-OCH₂CH₃) group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its structural features, such as the electron-donating amino and ethoxy groups, influence its reactivity and solubility, making it valuable in designing drug candidates or protecting carboxylic acid functionalities during multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-16-11-8-9(6-7-10(11)14)12(15)17-13(2,3)4/h6-8H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWDIINSYYXUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-ethoxybenzoate typically involves the esterification of 4-amino-3-ethoxybenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions usually require anhydrous magnesium sulfate to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to the corresponding acids. This method is favored due to the availability of starting materials and the high yields obtained .

Types of Reactions:

Oxidation: Tert-butyl 4-amino-3-ethoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form various derivatives, often using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Carboxylic acids, quinones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-amino-3-ethoxybenzoate is used in several scientific research applications:

Biology: Used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of tert-butyl 4-amino-3-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Research Findings

- Stability: The comparator compound exhibits stability under standard conditions, whereas the target compound’s amino group may necessitate inert storage environments .

- Synthetic Utility : Both compounds serve as intermediates, but their structural differences dictate distinct roles—the target in aromatic systems and the comparator in chiral frameworks.

- Data Gaps: Limited toxicological or ecological data exist for both compounds, highlighting the need for further studies .

Biologische Aktivität

Tert-butyl 4-amino-3-ethoxybenzoate, with the CAS number 2248362-04-9, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 237.29 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and an ethoxy group attached to a benzoate structure.

The biological activity of tert-butyl 4-amino-3-ethoxybenzoate is primarily attributed to its interactions with specific enzymes and receptors. The compound acts as a substrate in biochemical assays, facilitating the study of enzyme interactions. Its mechanism involves forming stable complexes with molecular targets, leading to modulation of their activity, which may include inhibition of enzymatic functions or alteration of receptor signaling pathways .

Biological Applications

- Enzyme Interactions : The compound is utilized in studies examining enzyme interactions, particularly in the context of cancer research. It serves as a building block for synthesizing more complex molecules that function as tumor cell inhibitors.

- Antifolate Development : Tert-butyl 4-amino-3-ethoxybenzoate has been implicated in the development of antifolates, compounds that inhibit folate metabolism in cancer cells.

- Biochemical Assays : As a substrate in biochemical assays, it aids in understanding various metabolic pathways and enzyme kinetics.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity through stable complex formation | |

| Antitumor Activity | Acts as a precursor for antifolate synthesis | |

| Substrate for Assays | Used in biochemical assays to study enzyme interactions |

Case Study: Antifolate Synthesis

In a study focused on developing novel antifolate compounds, tert-butyl 4-amino-3-ethoxybenzoate was used as a key intermediate. Researchers synthesized various derivatives to evaluate their potency against tumor cells. The findings indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in oncology .

Case Study: Enzyme Interaction Studies

Another research project investigated the interaction of tert-butyl 4-amino-3-ethoxybenzoate with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could effectively inhibit target enzymes at nanomolar concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.